5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione
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Overview
Description
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of an amino group and a phenyl ring substituted with a dimethylphenoxy group makes this compound unique and potentially useful in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and can be completed relatively quickly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of transition-metal-catalyzed reactions and organocatalytic methods can enhance the efficiency and yield of the production process . These methods are robust and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phenyl groups can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups and properties .
Scientific Research Applications
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione: These derivatives are studied for their herbicidal activity.
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: Another compound in the phthalimide class with similar structural features.
Uniqueness
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-8-18(10-14(13)2)27-17-5-3-4-16(12-17)24-21(25)19-9-7-15(23)11-20(19)22(24)26/h3-12H,23H2,1-2H3 |
InChI Key |
IEAPRXIDPMRHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)N)C |
Origin of Product |
United States |
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